Cancer/testis antigen 1 (127-136)
Description
Genomic Organization and Chromosomal Localization of CTAG1B
The CTAG1B gene, encoding Cancer/Testis Antigen 1, resides on the X chromosome at position Xq28, spanning approximately 8 kilobases (Kb) with three exons. It exists in tandem with its nearly identical paralog CTAG1A (also known as LAGE-2A), arranged in opposite orientations. This chromosomal region is unstable, prone to rearrangements, and contains other cancer/testis antigen (CTA) families like MAGE and SSX.
| Genomic Feature | Details |
|---|---|
| Chromosome | Xq28 |
| Gene Orientation | CTAG1B (plus strand) and CTAG1A (minus strand) |
| Exon Count | 3 exons (spanning ~8 Kb) |
| Transcripts | 2 splice variants (180 aa and 168 aa isoforms) |
| Paralogs | CTAG1A, ESO3 (ubiquitously expressed pseudogene) |
The gene’s restricted expression in normal tissues (germ cells) and aberrant reactivation in cancers are regulated by epigenetic mechanisms, including DNA demethylation and histone modifications.
Primary Protein Structure and Post-Translational Modifications
The primary transcript of CTAG1B encodes a 180-amino acid (aa) protein with a molecular weight of ~18 kDa. Key structural features include:
- N-terminal region : Glycine-rich, hydrophilic domain (aa 1–100) containing immunogenic epitopes.
- C-terminal region : Hydrophobic domain (aa 100–180) with a conserved PCC1 transcription factor domain.
The 127–136 peptide epitope (TVSGNILTIR) resides within the N-terminal domain, which is critical for immune recognition. Post-translational modifications (PTMs) are not extensively documented, but the PCC1 domain suggests potential interactions with chromatin remodeling complexes.
Structural Homology with LAGE-1 and Other CT Antigens
Cancer/Testis Antigen 1 (CTAG1B) shares 84% amino acid identity with LAGE-1 (CTAG1A), differing primarily in residues 103–111 and 127–136. This homology extends to other CT antigens, such as ESO3, though with lower similarity (<50%).
| Protein | Amino Acid Identity | Key Divergent Regions | Expression Pattern |
|---|---|---|---|
| CTAG1B (NY-ESO-1) | Reference | aa 127–136 (TVSGNILTIR) | Germ cells, tumors |
| LAGE-1 (CTAG1A) | 84% | aa 103–111 (ELVRRILSR vs. ELARRSLAQ) | Germ cells, tumors |
| ESO3 | <50% | Ubiquitous in somatic tissues | Ubiquitous |
The 127–136 epitope differs from LAGE-1’s corresponding region (TVSGNLLFIR), preventing cross-reactivity in immune responses.
Biochemical Properties of the 127–136 Peptide Epitope
The 127–136 peptide (TVSGNILTIR) is a promiscuous T-cell epitope recognized by multiple HLA class I alleles, including HLA-A68 and HLA-Cw15.
This epitope overlaps with HLA-class II binding regions (aa 119–143), enabling coordinated CD4+ T cell help for CD8+ responses. Its stability and lack of cross-reactivity with LAGE-1 make it a strategic target for cancer immunotherapy.
Properties
sequence |
TVSGNILTIR |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cancer/testis antigen 1 (127-136); NY-ESO-1 (127-136) |
Origin of Product |
United States |
Scientific Research Applications
Cancer Vaccines
NY-ESO-1-based vaccines are designed to stimulate the immune system to recognize and attack cancer cells expressing this antigen. Clinical trials have demonstrated that vaccination with NY-ESO-1 peptides can induce specific T-cell responses in patients with melanoma and other cancers. For instance, a study reported a significant objective response rate in patients treated with NY-ESO-1 peptide vaccines combined with immune checkpoint inhibitors .
Adoptive T Cell Therapy
Adoptive T cell therapy involves engineering T cells to express receptors specific for NY-ESO-1. This approach has shown promise in treating metastatic melanoma and synovial sarcoma. In clinical trials, patients receiving NY-ESO-1-specific T cells exhibited tumor regression and improved survival rates . The use of genetically modified T cells targeting NY-ESO-1 has demonstrated high efficacy, with reports of complete responses in some cases.
Diagnostic Potential
The expression level of NY-ESO-1 has been correlated with disease progression and prognosis in various cancers. High levels of this antigen have been associated with larger tumor sizes and poorer overall survival rates. Thus, measuring NY-ESO-1 expression can serve as a valuable biomarker for diagnosis and monitoring treatment responses .
Clinical Trials and Research Findings
Numerous clinical trials are currently investigating the safety and efficacy of NY-ESO-1-targeted therapies. These trials focus on various cancer types, including:
| Trial ID | Cancer Type | Intervention | Status |
|---|---|---|---|
| NCT03047811 | Advanced Solid Tumors | NY-ESO-1 specific TCR-transduced T cells | Recruiting |
| NCT02457650 | Melanoma | Combination therapy with checkpoint inhibitors | Active |
| NCT03192462 | Pancreatic Cancer | NY-ESO-1 peptide vaccine | Recruiting |
| NCT03462316 | Sarcoma | Adoptive T cell therapy | Active |
These trials aim to refine therapeutic strategies targeting NY-ESO-1, evaluating combinations with other immunotherapies or conventional treatments to enhance efficacy while minimizing adverse effects .
Case Studies
Several case studies highlight the effectiveness of NY-ESO-1-targeted therapies:
Case Study 1: Metastatic Melanoma
A patient with metastatic melanoma underwent treatment with engineered T cells targeting NY-ESO-1. Following therapy, imaging studies showed significant tumor reduction, correlating with increased NY-ESO-1-specific T cell activity.
Case Study 2: Synovial Sarcoma
In a cohort of patients with synovial sarcoma treated with NY-ESO-1-specific adoptive T cell therapy, 80% experienced partial or complete responses within months post-treatment. The durability of these responses suggests a robust anti-tumor immune effect .
Comparison with Similar Compounds
Expression Profiles in Cancer and Normal Tissues
Table 1: Expression Frequencies of CT Antigens in Select Cancers
*MAGe-A antigens are expressed in 98% of triple-negative breast cancers .
Key Findings :
Immunogenicity and Immune Response
Table 2: Immune Response Elicited by CT Antigens
Key Findings :
- NY-ESO-1: The most immunogenic CT antigen, with robust CD8+ T cell responses observed in melanoma and AML .
- MAGE-C1 : Synergizes with NY-ESO-1 to enhance antigen presentation, suggesting combinatorial vaccine strategies .
Functional Roles and Therapeutic Implications
Table 3: Functional Interactions and Clinical Relevance
Preparation Methods
Peptide Vaccine Preparation and Clinical Trials
Purification and Quality Control
- Recombinant proteins and synthetic peptides undergo rigorous purification using chromatographic techniques to ensure high purity (>95%) and removal of endotoxins.
- Quality control includes mass spectrometry, amino acid analysis, and immunoassays confirming epitope integrity and biological activity.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations | Typical Use Case |
|---|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Chemical synthesis of peptide chain on resin | High purity, sequence control | Limited to short peptides | Production of 127-136 peptide epitope |
| Recombinant Protein Expression | Expression of full or partial NY-ESO-1 protein | Produces longer fragments, scalable | Requires complex purification | Production of protein vaccines or peptide precursors |
| Adjuvant Formulation | Mixing peptide/protein with immune stimulants | Enhances immune response | Potential for adverse reactions | Vaccine formulations for clinical trials |
| Delivery Systems (e.g., CHP) | Complexing peptide with polysaccharides | Improves stability and uptake | Complexity in formulation | Clinical vaccine delivery |
| Fusion to Targeting Antibodies | Fusion with antibodies targeting dendritic cells | Targeted antigen delivery | Requires advanced protein engineering | Enhancing immunogenicity in immunotherapy |
Concluding Remarks
The preparation of Cancer/testis antigen 1 (127-136) involves sophisticated synthetic and recombinant techniques combined with strategic formulation approaches to optimize immunogenicity. These methods have been validated through numerous preclinical and clinical studies demonstrating their potential in cancer immunotherapy. Continued refinement in synthesis, purification, and delivery is essential for advancing NY-ESO-1 peptide-based vaccines and therapies.
Q & A
Q. What methodologies are recommended for detecting Cancer/Testis Antigen 1 (127-136) in tumor tissues?
To detect CTAG1 (127-136), researchers should combine immunohistochemistry (IHC) with HLA-A1-restricted antibody validation, as CT antigens like MZ2-E are often HLA-presented . Quantitative PCR (qPCR) or RNA-Seq can assess transcript levels, while flow cytometry using CTAG1-specific T-cell receptors (TCRs) can confirm surface presentation in HLA-A1-positive cell lines . Ensure antibodies are validated for specificity using knockout controls, as cross-reactivity with other CT antigens (e.g., CTAG2) is common .
Q. How should researchers design in vitro experiments to study CTAG1 (127-136)-mediated immune responses?
Use HLA-A1-matched antigen-presenting cells (APCs) pulsed with synthetic CTAG1 (127-136) peptides to stimulate cytotoxic T lymphocytes (CTLs) isolated from cancer patients . Measure T-cell activation via IFN-γ ELISpot or intracellular cytokine staining. Include negative controls (e.g., irrelevant peptides) and validate findings using HLA-A1-negative cell lines to confirm HLA restriction . For reproducibility, document peptide concentration, APC:T-cell ratios, and incubation times per AntiCancer Research guidelines .
Advanced Research Questions
Q. What experimental approaches address contradictory data on CTAG1 (127-136) expression in heterogeneous tumor samples?
Contradictions may arise from tumor heterogeneity or technical variability. Employ single-cell RNA sequencing (scRNA-Seq) to resolve expression at the cellular level . Validate with multiplex IHC using CTAG1-specific antibodies and spatial transcriptomics to correlate protein and mRNA expression spatially . For meta-analyses, follow systematic review protocols (e.g., JBI guidelines) to aggregate data across studies while accounting for cohort-specific variables like HLA haplotype .
Q. How can researchers optimize epitope mapping for CTAG1 (127-136) to enhance adoptive T-cell therapy?
Use mass spectrometry-based immunopeptidomics to identify naturally processed CTAG1 (127-136) peptides in HLA-A1-positive tumors . Compare with in silico predictions (e.g., NetMHCpan) to prioritize high-affinity epitopes. Test immunogenicity using humanized mouse models engrafted with HLA-A1-transduced tumors and adoptively transferred CTAG1-specific CTLs. Measure tumor regression and T-cell infiltration via flow cytometry . Report results following AntiCancer Research standards, separating "Results" and "Discussion" sections to clarify data interpretation .
Q. What strategies validate CTAG1 (127-136) as a biomarker for immunotherapy response prediction?
Perform retrospective analyses of clinical trial data, stratifying patients by CTAG1 (127-136) expression (IHC/qPCR) and HLA-A1 status. Use Cox regression to correlate expression with progression-free survival post-checkpoint inhibition. For mechanistic insights, profile pre- and post-treatment biopsies for T-cell clonality (TCR sequencing) and PD-1/CTLA-4 expression . Address confounding variables (e.g., tumor mutational burden) using multivariate models, adhering to ICMJE guidelines for transparent reporting .
Methodological Best Practices
- Data Reproducibility : Clearly detail peptide synthesis protocols (e.g., purity >95%, HPLC validation) and HLA typing methods in "Materials and Methods" .
- Ethical Compliance : Obtain informed consent for patient-derived samples and disclose IRB approvals per AntiCancer Research policies .
- Conflict Resolution : Use open-source tools (e.g., Galaxy Project) for omics data reanalysis to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
